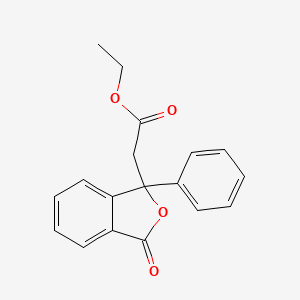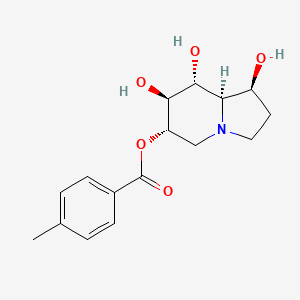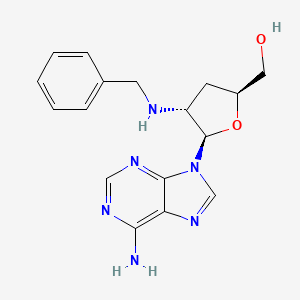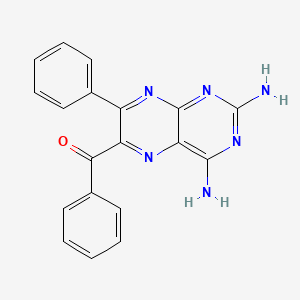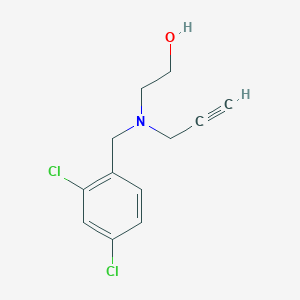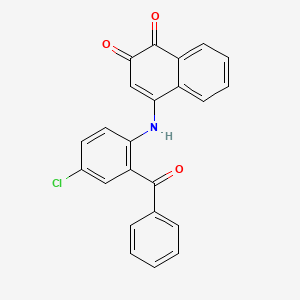
2,4,6-Pyrimidinetriamine, N4-(3,4-dibromophenyl)-5-nitroso-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Pyrimidinetriamine, N4-(3,4-dibromophenyl)-5-nitroso- is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of three amine groups, a dibromophenyl group, and a nitroso group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Pyrimidinetriamine, N4-(3,4-dibromophenyl)-5-nitroso- typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, brominated aromatic compounds, and nitrosating agents. The reaction conditions may involve:
Temperature: Moderate to high temperatures (50-150°C)
Solvents: Common organic solvents such as ethanol, methanol, or dichloromethane
Catalysts: Acid or base catalysts to facilitate the reaction
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired purity, yield, and cost-effectiveness. Key considerations include:
Reaction Efficiency: Optimizing reaction conditions to maximize yield
Purification: Techniques such as recrystallization, chromatography, or distillation to achieve high purity
Safety: Handling of hazardous reagents and by-products
化学反应分析
Types of Reactions
2,4,6-Pyrimidinetriamine, N4-(3,4-dibromophenyl)-5-nitroso- can undergo various chemical reactions, including:
Oxidation: Conversion of amine groups to nitroso or nitro groups
Reduction: Reduction of nitroso groups to amines
Substitution: Replacement of bromine atoms with other functional groups
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of nitro derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted pyrimidine derivatives
科学研究应用
2,4,6-Pyrimidinetriamine, N4-(3,4-dibromophenyl)-5-nitroso- has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties
Medicine: Investigated for its potential therapeutic applications
Industry: Utilized in the development of new materials or chemical processes
作用机制
The mechanism of action of 2,4,6-Pyrimidinetriamine, N4-(3,4-dibromophenyl)-5-nitroso- involves its interaction with molecular targets and pathways. The specific mechanism depends on the context of its application:
Molecular Targets: Enzymes, receptors, or nucleic acids
Pathways: Inhibition or activation of specific biochemical pathways
相似化合物的比较
Similar Compounds
2,4,6-Trisubstituted Pyrimidines: Compounds with similar substitution patterns on the pyrimidine ring
Nitroso Derivatives: Compounds containing nitroso groups
Brominated Aromatics: Compounds with bromine atoms on aromatic rings
Uniqueness
2,4,6-Pyrimidinetriamine, N4-(3,4-dibromophenyl)-5-nitroso- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
属性
CAS 编号 |
91211-34-6 |
|---|---|
分子式 |
C10H8Br2N6O |
分子量 |
388.02 g/mol |
IUPAC 名称 |
4-N-(3,4-dibromophenyl)-5-nitrosopyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C10H8Br2N6O/c11-5-2-1-4(3-6(5)12)15-9-7(18-19)8(13)16-10(14)17-9/h1-3H,(H5,13,14,15,16,17) |
InChI 键 |
QUAYEGFIVVYSFW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=C2N=O)N)N)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




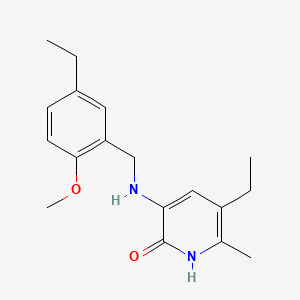
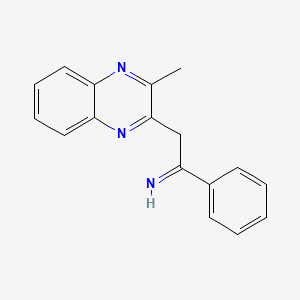
![6-(2-Aminoethylamino)-1,2,3,4-tetrahydronaphtho[3,2-f]quinoxaline-7,12-dione](/img/structure/B12805312.png)
